molecular formula C11H8N2O2 B1598178 2-(Pyrazin-2-yloxy)benzaldehyde CAS No. 887344-43-6

2-(Pyrazin-2-yloxy)benzaldehyde

Cat. No. B1598178
M. Wt: 200.19 g/mol
InChI Key: JEJIMCVKXOULMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Pyrazin-2-yloxy)benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 .


Molecular Structure Analysis

The InChI code for “2-(Pyrazin-2-yloxy)benzaldehyde” is 1S/C11H8N2O2/c14-8-9-3-1-2-4-10(9)15-11-7-12-5-6-13-11/h1-8H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(Pyrazin-2-yloxy)benzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

2-(Pyrazin-2-yloxy)benzaldehyde and its derivatives play a significant role in catalysis and organic synthesis. For instance, ZnO-beta zeolite has been employed as a catalyst for the synthesis of 4H-Benzo[b]pyrans, demonstrating good to excellent yields, short reaction times, and the catalyst's recyclability, highlighting the efficiency of certain catalysts in reactions involving benzaldehyde derivatives (Katkar et al., 2011). Moreover, the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes has been described, showcasing remarkable chemoselectivity and providing insights into the reaction mechanism through theoretical investigations (Khoshkholgh et al., 2012).

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals and materials. Research has demonstrated the synthesis of pyrazoline derivatives that act as fluorescent chemosensors for metal ions, highlighting the potential of benzaldehyde derivatives in creating sensitive and selective sensors for chemical analysis (Khan, 2020).

Material Science and Photophysical Studies

In material science, the synthesis and investigation of novel pyrazoline derivatives have been explored for their photophysical properties, demonstrating the applicability of benzaldehyde derivatives in the design of new materials with potential applications in optoelectronics and chemosensing (Khan, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

2-pyrazin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-3-1-2-4-10(9)15-11-7-12-5-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJIMCVKXOULMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396807
Record name 2-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yloxy)benzaldehyde

CAS RN

887344-43-6
Record name 2-(2-Pyrazinyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrazin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazin-2-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Pyrazin-2-yloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Pyrazin-2-yloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Pyrazin-2-yloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Pyrazin-2-yloxy)benzaldehyde
Reactant of Route 6
2-(Pyrazin-2-yloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.